molecular formula C12H8ClFO2 B6380994 3-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261951-42-1

3-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No. B6380994
CAS RN: 1261951-42-1
M. Wt: 238.64 g/mol
InChI Key: YJVQDMOLWLKMLD-UHFFFAOYSA-N
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Description

3-Chloro-5-(5-fluoro-2-hydroxyphenyl)phenol, or 5-Fluoro-2-hydroxy-3-chlorophenol, is an important chemical compound that has a variety of applications in scientific research. It is a colorless to pale yellow solid that is soluble in water and alcohol. 5-Fluoro-2-hydroxy-3-chlorophenol is a versatile compound that can be used in a wide range of synthetic and analytical applications. In

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-chlorophenol is not well understood. However, it is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between two molecules. This can lead to the formation of a variety of compounds, including heterocyclic compounds, fluorinated compounds, and organic dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-hydroxy-3-chlorophenol are not well understood. However, it is believed that the compound may have some toxicity, as it has been shown to cause liver damage in animal studies. Additionally, it has been found to be mutagenic in some in vitro studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-hydroxy-3-chlorophenol in laboratory experiments include its versatility and its ability to catalyze the formation of a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The potential future directions of 5-Fluoro-2-hydroxy-3-chlorophenol include further research into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceutical and agrochemical synthesis. Additionally, further research into its toxicity and mutagenic potential is needed. Finally, the development of more efficient and cost-effective synthetic methods for the production of 5-Fluoro-2-hydroxy-3-chlorophenol should be explored.

Synthesis Methods

5-Fluoro-2-hydroxy-3-chlorophenol can be synthesized by a variety of methods. The most common method is the reaction of 2-hydroxy-5-chlorobenzaldehyde with fluorobenzene in the presence of a Lewis acid, such as boron trifluoride, in an inert solvent such as toluene or xylene. The reaction is typically carried out at a temperature of between 70 and 90 °C. The product can then be purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-Fluoro-2-hydroxy-3-chlorophenol is used in a variety of scientific research applications. It is a useful reagent for the synthesis of a variety of compounds, including heterocyclic compounds, fluorinated compounds, and organic dyes. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, 5-Fluoro-2-hydroxy-3-chlorophenol can be used as a catalyst in the synthesis of organic compounds.

properties

IUPAC Name

2-(3-chloro-5-hydroxyphenyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-8-3-7(4-10(15)5-8)11-6-9(14)1-2-12(11)16/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVQDMOLWLKMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685917
Record name 5'-Chloro-5-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-42-1
Record name 5'-Chloro-5-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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